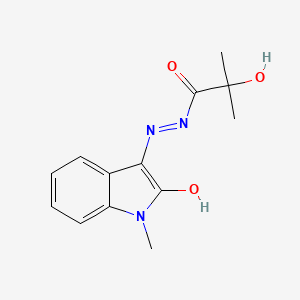
Propan-1-one, 2-hydroxy-2-methyl-1-(2-hydroxy-1-methyl-3-indolylazo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-1-one, 2-hydroxy-2-methyl-1-(2-hydroxy-1-methyl-3-indolylazo)- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of an indole ring, a hydroxy group, and a ketone group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-1-one, 2-hydroxy-2-methyl-1-(2-hydroxy-1-methyl-3-indolylazo)- can be achieved through multiple synthetic routes. One common method involves the reaction of 2-hydroxy-1-methyl-3-indole with 2-hydroxy-2-methylpropiophenone under acidic or basic conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors is also common to enhance the efficiency and yield of the reaction. The final product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Propan-1-one, 2-hydroxy-2-methyl-1-(2-hydroxy-1-methyl-3-indolylazo)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy and indole groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts such as acids or bases, and the conditions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted indoles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Propan-1-one, 2-hydroxy-2-methyl-1-(2-hydroxy-1-methyl-3-indolylazo)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propan-1-one, 2-hydroxy-2-methyl-1-(2-hydroxy-1-methyl-3-indolylazo)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: Known for its use as a photoinitiator in polymer chemistry.
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Used in the synthesis of hydrogels and other polymeric materials.
Uniqueness
Propan-1-one, 2-hydroxy-2-methyl-1-(2-hydroxy-1-methyl-3-indolylazo)- stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its indole ring structure also imparts specific biological activities that are not commonly found in other similar compounds.
This detailed article provides a comprehensive overview of Propan-1-one, 2-hydroxy-2-methyl-1-(2-hydroxy-1-methyl-3-indolylazo)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-hydroxy-N-(2-hydroxy-1-methylindol-3-yl)imino-2-methylpropanamide |
InChI |
InChI=1S/C13H15N3O3/c1-13(2,19)12(18)15-14-10-8-6-4-5-7-9(8)16(3)11(10)17/h4-7,17,19H,1-3H3 |
InChI Key |
HCRCFMYYBQVHQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N=NC1=C(N(C2=CC=CC=C21)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,5Z)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11515974.png)
![9H-Furo[2,3-H]chromene-2,8-dione, 4-methyl-9-(3,4,5-trimethoxybenzylidene)-](/img/structure/B11515980.png)
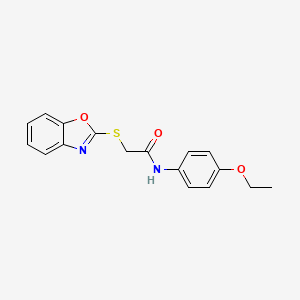
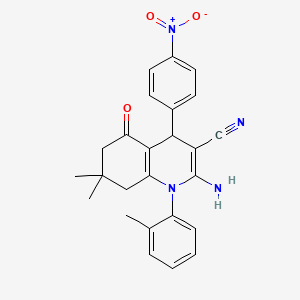
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[(4-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B11516002.png)

![2-[(2,4,6-Trimethyl-3,5-dinitrophenyl)methylidene]propanedinitrile](/img/structure/B11516026.png)
![1'-(2-fluorobenzyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3'-indole]-2',4(1'H,3H)-dione](/img/structure/B11516027.png)
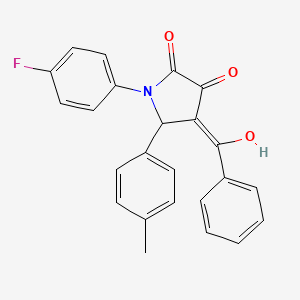
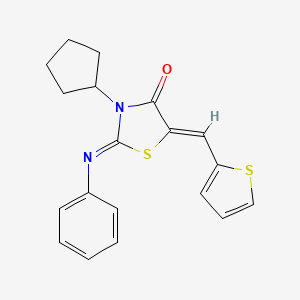
![2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B11516049.png)
![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B11516058.png)
![(4E)-5-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11516063.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B11516068.png)
